1-Fluoro-4-(3-iodopropyl)benzene

Übersicht

Beschreibung

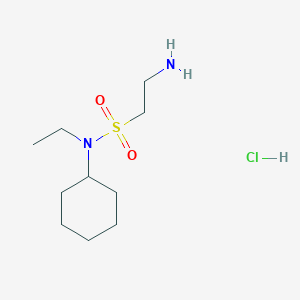

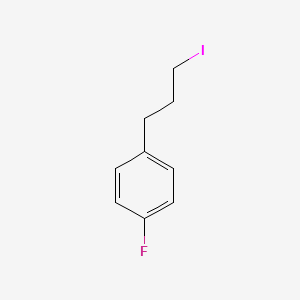

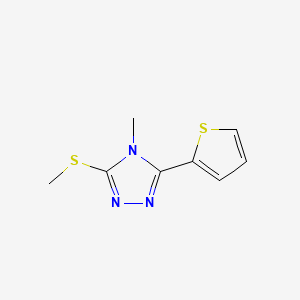

1-Fluoro-4-(3-iodopropyl)benzene is an organic compound with the molecular formula C9H10FI . It has a molecular weight of 264.08 g/mol . The compound appears as a white to yellow powder, crystals, or liquid .

Molecular Structure Analysis

The InChI code for 1-Fluoro-4-(3-iodopropyl)benzene is 1S/C9H10FI/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6H,1-2,7H2 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

1-Fluoro-4-(3-iodopropyl)benzene is a white to yellow powder, crystals, or liquid . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .Wissenschaftliche Forschungsanwendungen

Nucleophilic Aromatic Substitution and Synthesis Applications :

- The study by Ajenjo et al. (2016) in the "Beilstein Journal of Organic Chemistry" explores the synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. This research highlights the versatility of fluorinated benzene derivatives in synthetic chemistry, particularly in creating novel compounds through nucleophilic substitution (Ajenjo et al., 2016).

Radioligand Synthesis for Molecular Imaging :

- Telu et al. (2011) conducted a study published in "Organic & Biomolecular Chemistry" on the synthesis of mGluR5 PET radioligands through the radiofluorination of diaryliodonium tosylates. This illustrates the application of fluorinated benzene compounds in the field of molecular imaging, particularly in the development of radioligands for positron emission tomography (PET) imaging (Telu et al., 2011).

Development of Novel Fluorinated Compounds :

- Ulmer et al. (2016) reported in "Chemistry" the development of a metal-free method for the synthesis of 4-fluoro-1,3-benzoxazepines. The method demonstrates the application of fluorinated benzene derivatives in creating new classes of compounds, highlighting their importance in expanding chemical libraries (Ulmer et al., 2016).

Exploration of Photochemical Properties :

- Li and Lopez (2022) in their study published in "Chemistry" investigated the photochemical properties of fluorobenzenes. This research is significant in understanding the effects of fluorination on the chemical behavior of benzene derivatives under light exposure, which has implications in photodynamic applications (Li & Lopez, 2022).

Microwave-Assisted Organic Synthesis :

- Xiao-chun (2008) explored the microwave-assisted synthesis of 4-[N-alkylN-(2-hydroxylethyl)]amino-1-acylbenzene products from 4-fluoro-1-acyl-benzene. This demonstrates the role of fluorinated benzene derivatives in facilitating efficient and rapid organic synthesis processes (Xiao-chun, 2008).

Safety and Hazards

The compound is classified as a warning under the GHS07 pictogram . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P338, P351, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Eigenschaften

IUPAC Name |

1-fluoro-4-(3-iodopropyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FI/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6H,1-2,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZIWHIFUFXAERT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCI)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FI | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00593144 | |

| Record name | 1-Fluoro-4-(3-iodopropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluoro-4-(3-iodopropyl)benzene | |

CAS RN |

118156-84-6 | |

| Record name | 1-Fluoro-4-(3-iodopropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pentanoic acid, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo-](/img/structure/B3045951.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea](/img/structure/B3045958.png)